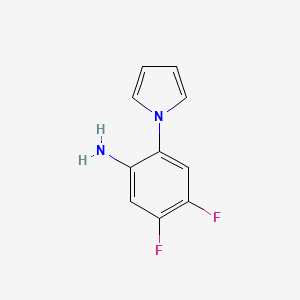
Benzenamine, 4,5-difluoro-2-(1H-pyrrol-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Benzenamine, 4,5-difluoro-2-(1H-pyrrol-1-yl)-” is a chemical compound with the molecular formula C10H8F2N2 . It is a derivative of benzenamine, which is also known as aniline .
Molecular Structure Analysis
The molecular structure of “Benzenamine, 4,5-difluoro-2-(1H-pyrrol-1-yl)-” consists of a benzene ring substituted with two fluorine atoms and a pyrrole ring . The exact 3D structure would need to be determined through experimental methods such as X-ray crystallography.Physical And Chemical Properties Analysis
The physical and chemical properties of “Benzenamine, 4,5-difluoro-2-(1H-pyrrol-1-yl)-” such as melting point, boiling point, density, and toxicity information can be found in chemical databases .Applications De Recherche Scientifique
Chemical Synthesis
“4,5-Difluoro-2-(1H-pyrrol-1-yl)aniline” is used in chemical synthesis . It’s a building block in the synthesis of more complex chemical compounds .
Fluorescent Labeling
Similar compounds have been used in fluorescent labeling . For example, BODIPY, a related compound, can be infused in silicon oil to impart fluorescence which can be used in light microscopy for cell sheets .
Sensing of Nitrogen Oxide (NOx)
In combination with bipyridine copper-based complex, similar compounds can be used in the sensing of nitrogen oxide (NOx) in air and living cells .
Solar Cells
Conjugated polymers, which can be made from pyrrole derivatives, have been used in applications such as solar cells .
Light Emitting Devices
Conjugated polymers have also been used in light emitting devices .
Capacitors
Another application of conjugated polymers is in capacitors .
Electrochromic Devices
Conjugated polymers have been used in electrochromic devices .
Biosensors
Orientations Futures
The future directions for the study of “Benzenamine, 4,5-difluoro-2-(1H-pyrrol-1-yl)-” could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies .
Mécanisme D'action
Target of Action
Similar compounds have been shown to exhibit action againstdihydrofolate reductase (DHFR) and enoyl ACP reductase enzymes . These enzymes play crucial roles in cellular metabolism and are often targeted by antimicrobial and anticancer drugs.
Mode of Action
Molecular docking investigations suggest that similar compounds bind to the active sites of dhfr and enoyl acp reductase . This binding interaction could inhibit the activity of these enzymes, leading to downstream effects on cellular metabolism.
Biochemical Pathways
Inhibition of dhfr and enoyl acp reductase can disrupt folate metabolism and fatty acid synthesis, respectively . These disruptions can lead to cell growth suppression and other downstream effects.
Result of Action
Similar compounds have been shown to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate .
Propriétés
IUPAC Name |
4,5-difluoro-2-pyrrol-1-ylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2/c11-7-5-9(13)10(6-8(7)12)14-3-1-2-4-14/h1-6H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATANDLOUSRZJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC(=C(C=C2N)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

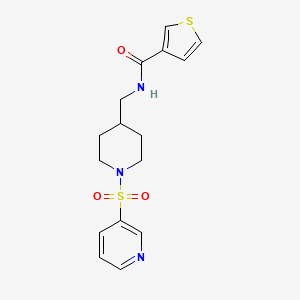


![3-[1-{[2-(sec-butylamino)-2-oxoethyl]thio}-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-cyclohexylpropanamide](/img/structure/B2372690.png)

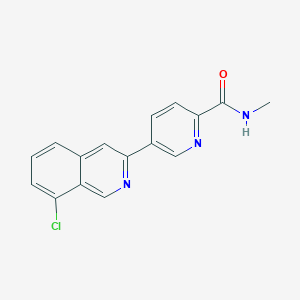
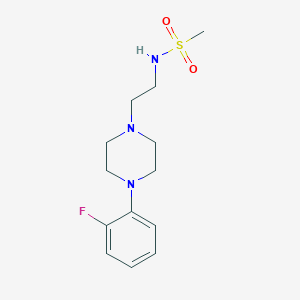
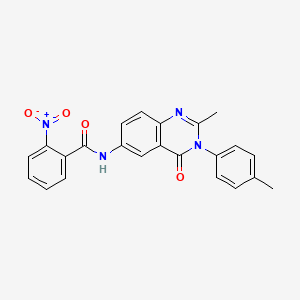



![(Z)-N-(3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2372699.png)
![4-((3,5-Dimethylisoxazol-4-yl)methyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2372704.png)
![N-[1-(4-bromophenyl)-2-(pyridin-2-yl)ethyl]but-2-ynamide](/img/structure/B2372705.png)